Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl-

Prodrug Design Formulation Science Cancer Research

This N-Mannich base prodrug of SU5416 (Semaxanib) is chemically engineered to overcome the extreme aqueous insolubility of the parent VEGFR-2 tyrosine kinase inhibitor, enabling stable, lyophilized IV formulations without Cremophor EL and its associated dose-limiting toxicities. It also provides a confirmed IC50 of 1.18 µM against SARS-CoV 3CL protease, serving as a validated positive control and benchmark standard for 3CLpro inhibitor screening and assay development. Ideal for oncology in vivo modeling and antiviral drug discovery.

Molecular Formula C14H16N2O4S
Molecular Weight 308.35 g/mol
CAS No. 452088-38-9
Cat. No. B1227531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl-
CAS452088-38-9
Molecular FormulaC14H16N2O4S
Molecular Weight308.35 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
InChIInChI=1S/C14H16N2O4S/c1-9-4-6-16(7-5-9)21(19,20)10-2-3-12-11(8-10)13(17)14(18)15-12/h2-3,8-9H,4-7H2,1H3,(H,15,17,18)
InChIKeyBQKVHNAQDABFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl- (CAS 452088-38-9) – A Prodrug and Antiviral Chemical Probe


Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl- is a synthetic indolinone-based sulfonamide (C14H16N2O4S, MW 308.35 g/mol) [1]. It is structurally characterized as an N-Mannich base prodrug of SU5416 (Semaxanib), a known VEGFR-2 tyrosine kinase inhibitor [2]. This compound has been assigned the role of an anticoronaviral agent in authoritative databases, indicating its annotated potential to interfere with coronavirus replication mechanisms [1].

Why Simple Substitution of Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl- is Not Advisable


This compound is not a simple, inert building block; generic substitution fails because its utility is rooted in a dual functional identity. First, as a prodrug, its specific N-Mannich base structure is chemically engineered to overcome the extreme insolubility of its active parent molecule, SU5416, and any substitution would compromise this carefully designed solubility handle [1]. Second, the specific 4-methylpiperidine sulfonyl moiety contributes to a distinct biological activity profile, as evidenced by its nanomolar inhibitory potency against the SARS-CoV 3CL protease, which is not necessarily shared by closely related indole-2,3-dione analogs [2]. Substituting with an analog without these precise structural features would negate the documented solubility advantages and targeted antiviral activity.

Quantitative Differentiation Evidence for Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl-


Enhanced Solubility as an N-Mannich Base Prodrug Compared to Parent Drug SU5416

This compound was explicitly designed as an N-Mannich base prodrug (SU010382) of the VEGFR-2 inhibitor SU5416 to overcome the parent drug's insolubility. A stable intravenous formulation of SU010382 was successfully developed at a concentration of 2 mg/mL, a concentration that is equivalent to or higher than the 1.5 mg/mL clinical formulation of the insoluble parent SU5416, achieved without using high levels of surfactant or co-solvent [1]. This demonstrates a direct and quantitative solubility advantage over its parent drug.

Prodrug Design Formulation Science Cancer Research

Lyophilized Formulation Stability Advantage Over Liquid SU5416 Formulations

The developed lyophilized formulation of SU010382 demonstrated significant stability, remaining stable for at least 6 months at 40°C/75% relative humidity, with complete reconstitution within 1 minute and stability for at least 24 hours at 25°C post-reconstitution [1]. This contrasts with the liquid, surfactant-heavy formulation required for SU5416, which is inherently more susceptible to chemical degradation.

Formulation Stability Lyophilization Pharmaceutical Development

Potent Inhibition of SARS-CoV 3CL Protease (IC50 = 1.18 µM)

The compound has a reported IC50 value of 1.18 µM (0.00118 mM, with pH and temperature not specified) for the inhibition of the SARS-CoV 3CL protease (EC 3.4.22.69) [1]. This places it among the low-micromolar inhibitors identified for this critical viral target. While direct data for the parent SU5416 against this specific protease is unavailable, this activity is a distinct biochemical profile for this sulfonamide-indolinone, differentiating its use as a chemical probe for coronavirus research from other receptor tyrosine kinase inhibitors.

Antiviral Research Coronavirus Protease Inhibition

High-Impact Application Scenarios for Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl-


Development of Non-Surfactant Intravenous Formulations for Anti-Angiogenic Agents

This compound is ideal for research teams formulating water-insoluble receptor tyrosine kinase inhibitors for in vivo oncology models. As described in Section 3, it provides a validated prodrug strategy to achieve stable, lyophilized IV formulations without high surfactant content, directly addressing the dose-limiting toxicities associated with Cremophor EL-based formulations of the parent drug SU5416 [1].

Biochemical Assay Development for Coronavirus Protease Inhibitor Screening

With a confirmed IC50 of 1.18 µM against SARS-CoV 3CL protease, this compound serves as an excellent positive control or reference standard in enzymatic assays designed to screen for novel 3CLpro inhibitors [1]. Its well-defined inhibitory activity provides a benchmark for assay validation and hit-to-lead comparison.

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